2-Amino-4-bromo-3,6-difluorobenzoic acid
Overview
Description
2-Amino-4-bromo-3,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrF2NO2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study by Guerrera, Salerno, Lamartina, and Spinelli (1995) demonstrated a novel aromatic nucleophilic substitution with rearrangement reaction involving 3-bromo-2-nitrobenzo[b]thiophene and amines, which could lead to potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Balamurugan, Charanya, Sampathkrishnan, and Muthu (2015) analyzed the molecular structure, vibrational spectra, first-order hyperpolarizability, NBO, and HOMO-LUMO of 2-amino-5-bromobenzoic acid methyl ester, suggesting applications in molecular charge transfer studies (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Sundaraganesan, Ilakiamani, and Joshua (2007) provided a detailed interpretation of the infrared and Raman spectra of 2-amino-4,5-difluorobenzoic acid, indicating its relevance in spectroscopic analysis and thermodynamic studies (Sundaraganesan, Ilakiamani, & Joshua, 2007).
Feng, Huang, Liu, and Wang (2010) demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to potential applications in organic synthesis and green chemistry (Feng, Huang, Liu, & Wang, 2010).
Yu-chuan (2012) presented a method for synthesizing 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid, suggesting applications in organic synthesis and pharmaceuticals (Yu-chuan, 2012).
Thiemann and Brett (2001) studied the electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and aminobenzoic acids with aniline, indicating potential applications in materials science and electronics (Thiemann & Brett, 2001).
properties
IUPAC Name |
2-amino-4-bromo-3,6-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZKZXMOHWFESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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